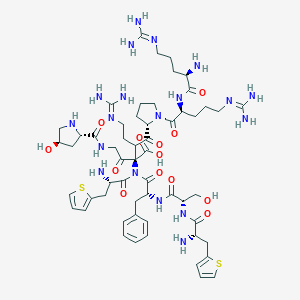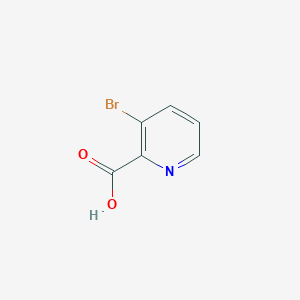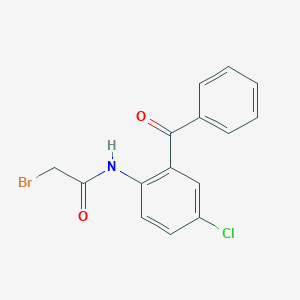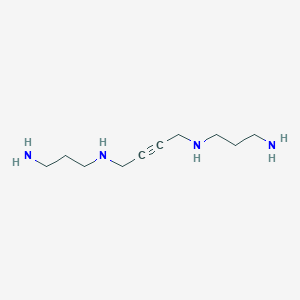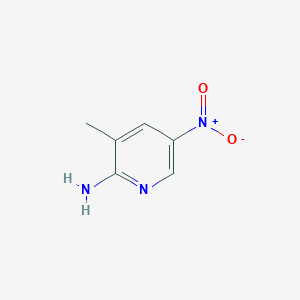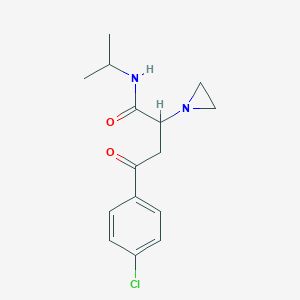
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide: is a synthetic organic compound characterized by the presence of a chlorophenyl group, an oxoethyl group, and an aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide typically involves the reaction of 4-chlorobenzaldehyde with isopropylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl chloroacetate under basic conditions to yield the desired aziridineacetamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the oxoethyl group, converting it into a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxazolidinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Chlorophenyl)-1-methylethyl 2,4-dinitrobenzenesulfenate
- 2-Bromo-1-(4-methylsulfonyl)phenyl-1-ethanone
- 2-tert-Butyl-2-(4-chlorophenyl)ethyl oxirane
Comparison:
- 2-(4-Chlorophenyl)-1-methylethyl 2,4-dinitrobenzenesulfenate shares the chlorophenyl group but differs in its sulfenate and dinitrobenzene functionalities, leading to different reactivity and applications.
- 2-Bromo-1-(4-methylsulfonyl)phenyl-1-ethanone has a similar aromatic structure but includes a bromo and methylsulfonyl group, which alters its chemical behavior and potential uses.
- 2-tert-Butyl-2-(4-chlorophenyl)ethyl oxirane contains an oxirane ring, similar to the aziridine ring in the target compound, but the presence of the tert-butyl group provides different steric and electronic properties.
The uniqueness of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(2)17-15(20)13(18-7-8-18)9-14(19)11-3-5-12(16)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQOKYHKDHTQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910660 |
Source


|
| Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108260-28-2 |
Source


|
| Record name | 1-Aziridineacetamide, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108260282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
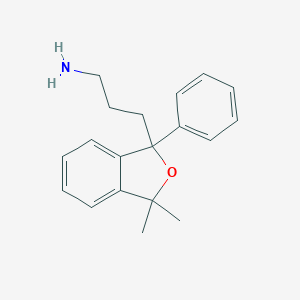
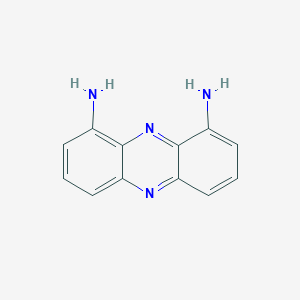

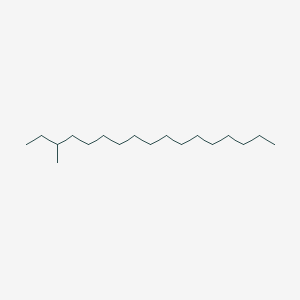
![(3S,8AR)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)
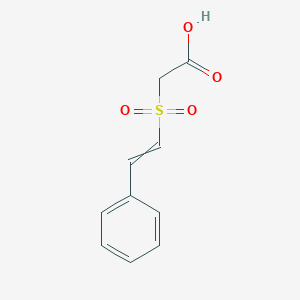
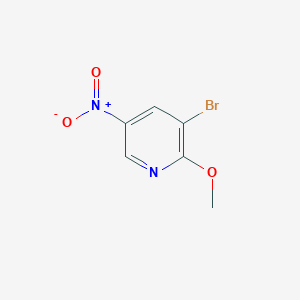
![[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol](/img/structure/B21941.png)
